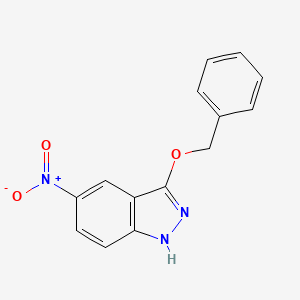

3-(Benzyloxy)-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O3 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

5-nitro-3-phenylmethoxy-1H-indazole |

InChI |

InChI=1S/C14H11N3O3/c18-17(19)11-6-7-13-12(8-11)14(16-15-13)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

InChI Key |

MJERUQJIAZFMSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyloxy 5 Nitro 1h Indazole and Analogous Indazole Architectures

Strategic Approaches to Indazole Ring Construction

The construction of the indazole ring system is the foundational step in the synthesis of complex derivatives. Methodologies for this core formation are diverse, ranging from classical cyclization reactions to modern multi-component strategies.

Cyclization and Annulation Reactions for the Indazole Core Formation

The formation of the indazole core often relies on intramolecular cyclization reactions. A prevalent method involves the cyclization of arylhydrazones. For instance, the synthesis of 1-aryl-1H-indazoles can be achieved through the preparation of arylhydrazones from substituted acetophenones or benzaldehydes, followed by deprotonation and a nucleophilic aromatic substitution (SNAr) ring closure. mdpi.comresearchgate.net This method has been successfully applied to synthesize 1-aryl-5-nitro-1H-indazoles. mdpi.comnih.gov

Another powerful strategy is the [3+2] cycloaddition. This approach can involve the reaction of arynes with diazo compounds. For example, o-(trimethylsilyl)aryl triflates can react with various diazo compounds in the presence of a fluoride (B91410) source like CsF or TBAF to produce a wide array of substituted indazoles under mild conditions. organic-chemistry.org Similarly, N-tosylhydrazones can react with arynes to form 3-substituted indazoles. organic-chemistry.org

Intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base like potassium tert-butoxide provides a route to 1-aryl-1H-indazole derivatives. organic-chemistry.org Additionally, a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an effective method for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org

| Reaction Type | Reactants | Key Reagents/Catalysts | Product | Reference |

| SNAr Cyclization | Arylhydrazones from substituted acetophenones/benzaldehydes | Base (e.g., NaH) | 1-Aryl-1H-indazoles | mdpi.comresearchgate.net |

| [3+2] Cycloaddition | o-(trimethylsilyl)aryl triflates and diazo compounds | CsF or TBAF | Substituted indazoles | organic-chemistry.org |

| [3+2] Cycloaddition | N-tosylhydrazones and arynes | - | 3-Substituted indazoles | organic-chemistry.org |

| Intramolecular Amination | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide | 1-Aryl-1H-indazoles | organic-chemistry.org |

| Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Palladium catalyst | 2-Aryl-2H-indazoles | organic-chemistry.org |

Multi-component Reactions in Indazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like indazoles in a single step. A notable example is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to yield 2H-indazoles. organic-chemistry.org This method is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org Another MCR involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole (B1671886) in the presence of a sulfamic acid catalyst to produce complex indole-fused indazole derivatives. nih.gov

Regioselective Introduction and Manipulation of the Benzyloxy Moiety at C3

Once the indazole core is formed, the next crucial step is the regioselective introduction of substituents. The functionalization at the C3 position is of particular interest for modulating the biological activity of indazole derivatives.

O-Alkylation and Etherification Strategies for Indazole Derivatives

The introduction of a benzyloxy group at the C3 position is typically achieved through O-alkylation of a 3-hydroxyindazole precursor, such as 1-benzyl-5-nitroindazol-3-ol. nih.gov The synthesis of 3-alkoxy-1-benzyl-5-nitroindazoles involves modifications at the 3-O position of the 5-nitroindazole (B105863) scaffold. nih.gov

Regioselective N-alkylation of the indazole ring is also a critical consideration, as alkylation can occur at either the N1 or N2 position, leading to a mixture of products. nih.govbeilstein-journals.org The choice of base and solvent can significantly influence the regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain C3-substituted indazoles. d-nb.info Conversely, Mitsunobu conditions can be employed to achieve N2-selectivity. beilstein-journals.org

| Precursor | Reagent | Conditions | Product | Reference |

| 1-Benzyl-5-nitroindazol-3-ol | Benzyl (B1604629) halide | Base | 3-(Benzyloxy)-1-benzyl-5-nitroindazole | nih.gov |

| C3-substituted indazole | Alkyl bromide | NaH, THF | N1-alkylated indazole | d-nb.info |

| C3-substituted indazole | Alcohol, DEAD, TPP | Mitsunobu conditions | N2-alkylated indazole | beilstein-journals.org |

Site-Specific C3 Functionalization of Indazoles

Direct functionalization of the C3 position of the indazole ring is a powerful strategy that avoids the need for pre-functionalized precursors. Palladium-catalyzed C-H functionalization has emerged as a key method. For example, an efficient Pd-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been developed using an isocyanide insertion strategy. acs.orgresearchgate.net This allows for the synthesis of various complex heterocyclic systems. acs.orgresearchgate.net

Other direct C3 functionalization methods include halogenation, which introduces a handle for further cross-coupling reactions. chim.it For instance, 3-bromo-5-nitro-1H-indazole can be synthesized by treating 5-nitro-1H-indazole with bromine in DMF. google.com This 3-bromo derivative can then be used in subsequent coupling reactions to introduce a variety of substituents.

Synthetic Pathways for the Integration and Transformation of the Nitro Group at C5

The nitro group at the C5 position is a key feature of the target molecule and many biologically active indazoles. nih.gov Its introduction and subsequent transformations are critical synthetic steps.

The most direct approach for introducing the nitro group is through the use of a nitrated starting material. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles often starts from acetophenones or benzaldehydes that are already substituted with a nitro group at the C5 position. mdpi.comresearchgate.net

The synthesis of 5-nitro-1H-indazole itself can be accomplished through various routes. Once formed, this intermediate can undergo further reactions, such as the bromination at the C3 position mentioned earlier. google.com The nitro group itself can also be a site for chemical modification. For instance, nitroreductases can catalyze the reduction of a nitro group to a nitroso group, which can then trigger an intramolecular cyclization to form the indazole ring. chemrxiv.org This biocatalytic approach offers a more sustainable pathway for indazole synthesis. chemrxiv.org

| Starting Material | Reaction | Reagents | Product | Reference |

| 5-Nitro-substituted acetophenone/benzaldehyde | Arylhydrazone formation and cyclization | Hydrazine derivative, base | 1-Aryl-5-nitro-1H-indazole | mdpi.comresearchgate.net |

| 5-Nitro-1H-indazole | Bromination | Bromine, DMF | 3-Bromo-5-nitro-1H-indazole | google.com |

| 2-Nitrobenzylamine derivatives | Biocatalytic reduction and cyclization | Nitroreductase (e.g., NfsA, BaNTR1) | 1H- or 2H-indazoles | chemrxiv.org |

Direct Nitration and Alternative Routes Utilizing Nitro-Substituted Precursors

The synthesis of 3-(Benzyloxy)-5-nitro-1H-indazole can be approached from two primary directions: by introducing the nitro group onto a pre-existing benzyloxy-indazole core (direct nitration) or by building the molecule from a precursor that already contains the nitro functionality.

The most plausible alternative route begins with a readily available nitro-substituted precursor, such as 5-nitro-1H-indazole . A common method for synthesizing this starting material involves the diazotization of 2-amino-5-nitrotoluene in glacial acetic acid, followed by intramolecular cyclization. While this process can produce the desired product in yields of 72-80%, it requires careful temperature control to avoid the formation of diazoamino compound byproducts. A subsequent key intermediate would be 5-nitro-1H-indazol-3-ol . The final step in this pathway is the O-alkylation of 5-nitro-1H-indazol-3-ol with a benzyl halide, such as benzyl bromide. This reaction is typically carried out in the presence of a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to deprotonate the hydroxyl group, facilitating nucleophilic attack on the benzyl halide.

A direct nitration strategy would commence with 3-(Benzyloxy)-1H-indazole . The synthesis of this precursor would likely mirror that of its N-benzylated isomer, 1-Benzyl-1H-indazol-3-ol , which is well-documented. nih.govtcichemicals.com With the 3-benzyloxy-1H-indazole in hand, the nitro group is introduced at the 5-position. The benzyloxy group is an ortho-, para-director, and the 5-position of the indazole ring is electronically favorable for electrophilic substitution. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be expected to yield the desired 5-nitro product. More advanced, specific C-H nitration methods have also been developed. For instance, a palladium-catalyzed process has been used for the direct C-H nitration and intramolecular cyclization of sulfonyl hydrazides to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, demonstrating the feasibility of regioselective nitration on the indazole core under tailored conditions. rsc.orgresearchgate.net

Table 1: Synthesis of 5-Nitro-1H-indazole Precursors This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Chemical Modifications of the Nitro Functionality within the Indazole Framework

The nitro group on the this compound scaffold is a versatile chemical handle that can be transformed into a variety of other functional groups, significantly expanding the molecular diversity accessible from this intermediate.

The most common modification is the reduction of the nitro group to a primary amine, yielding 5-Amino-3-(benzyloxy)-1H-indazole . This transformation is typically achieved with high efficiency using standard reducing agents such as tin(II) chloride in ethanol (B145695) or hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic media.

Once the 5-aminoindazole (B92378) is formed, it becomes a substrate for a range of further transformations. The Sandmeyer reaction is a particularly powerful tool for converting the amino group, via an intermediate diazonium salt, into a wide array of substituents. wikipedia.orgbyjus.com The reaction is initiated by treating the 5-aminoindazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This reactive intermediate can then be treated with various copper(I) salts to introduce different functionalities. organic-chemistry.orgnih.govlscollege.ac.in

Key Sandmeyer Transformations:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 5-chloro- or 5-bromo-3-(benzyloxy)-1H-indazole .

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a nitrile group to form 3-(Benzyloxy)-1H-indazole-5-carbonitrile .

Hydroxylation: Heating the diazonium salt in the presence of copper(I) oxide (Cu₂O) and an excess of copper(II) nitrate (B79036) in water can produce 3-(Benzyloxy)-1H-indazol-5-ol . lscollege.ac.in

These modifications allow for the strategic introduction of groups that can serve as handles for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or as key pharmacophoric elements.

Cascade and Convergent Synthetic Strategies for Complex Indazole Derivatives

To improve synthetic efficiency, chemists are increasingly turning to cascade (or domino) and convergent strategies that allow for the construction of complex molecules like substituted indazoles in fewer steps, often in a single pot.

Convergent strategies involve synthesizing separate fragments of the target molecule and then joining them together in a final step. A notable example is the one-pot synthesis of 1-aryl-5-nitro-1H-indazoles. This method involves the initial formation of an arylhydrazone from a 2-fluoro-5-nitrobenzaldehyde (B1301997) and a substituted arylhydrazine. Without isolation, the subsequent addition of a base promotes an intramolecular nucleophilic aromatic substitution (SNAr) to close the indazole ring. This approach efficiently combines three components in a single, streamlined process. mdpi.com

Cascade reactions are multi-step transformations where subsequent reactions occur spontaneously under the same reaction conditions once the initial reaction is triggered. Palladium-catalyzed domino reactions have emerged as a powerful tool for indazole synthesis. One such process enables the synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles and monosubstituted hydrazines. acs.orgacs.org This sequence involves a regioselective palladium-catalyzed coupling, followed by an intramolecular hydroamination (5-exo-dig cyclization), and a final isomerization to yield the stable 2H-indazole product. acs.orgacs.orgresearchgate.net Although this particular example yields the 2H-regioisomer, the principle demonstrates the power of cascade catalysis in rapidly assembling the indazole core with high complexity.

Another cascade approach involves the reaction of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives, which proceeds through a tandem Michael addition, elimination of HCl, and intramolecular condensation to furnish the indazole framework in a one-pot benzannulation protocol. researchgate.net

Development of Efficient Multi-Step Reaction Sequences

While one-pot methods are elegant, well-designed multi-step sequences remain fundamental to organic synthesis, allowing for purification of intermediates and greater control over complex transformations. The key to an efficient sequence is the strategic selection of reactions that proceed with high yield and selectivity.

A prime example is the two-step synthesis of 1-aryl-5-nitro-1H-indazoles, which can be run as a multi-step sequence with isolation of the arylhydrazone intermediate before cyclization. This allows for purification and characterization at the intermediate stage, which can be crucial for troubleshooting and optimization. The sequence involves:

Hydrazone Formation: Condensation of 2-fluoro-5-nitrobenzaldehyde with an arylhydrazine.

Cyclization: Base-mediated intramolecular SNAr cyclization of the purified hydrazone to yield the 1-aryl-5-nitro-1H-indazole. mdpi.com

Another important multi-step strategy is the regioselective functionalization of the indazole core after its formation. For instance, achieving a specific N-alkylation pattern is critical for many biologically active indazoles. A common sequence involves:

Indazole Ring Formation: Synthesis of the core indazole, for example, 5-nitro-1H-indazole.

Regioselective N-Alkylation: Subsequent alkylation using an alkyl halide or tosylate. The choice of base and solvent is critical for controlling whether the alkylation occurs at the N-1 or N-2 position. beilstein-journals.org

Optimization of Reaction Conditions and Yields for Substituted Indazoles

Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic route. For substituted indazoles, key parameters include the choice of base, solvent, catalyst, and temperature.

Table 2: One-Pot Synthesis and Yields of Substituted 1-Aryl-3-methyl-5-nitro-1H-indazoles This table is interactive. Users can sort columns by clicking on the headers.

| Aryl Hydrazine Substituent | Product | Yield | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 94% | mdpi.com |

| 3-Methoxyphenyl | 1-(3-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 81% | mdpi.com |

| 4-Bromophenyl | 1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole | 95% | mdpi.com |

| 3-Chlorophenyl | 1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | 87% | mdpi.com |

| 2,4-Dichlorophenyl | 1-(2,4-Dichlorophenyl)-3-methyl-5-nitro-1H-indazole | 80% | mdpi.com |

Regioselectivity in N-alkylation is another critical area for optimization. Studies have shown that the N-1/N-2 ratio of the alkylated product is highly dependent on the reaction conditions. For example, the use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to strongly favor the formation of the thermodynamic N-1 substituted indazole product for a wide range of substrates. beilstein-journals.org In contrast, different conditions might favor the N-2 isomer, particularly when steric hindrance at the N-1 position is significant or when there are directing groups at the C-7 position. This level of control is essential for producing a single, desired regioisomer, thereby simplifying purification and maximizing the yield of the target compound.

Mechanistic Insights and Reaction Chemistry of 3 Benzyloxy 5 Nitro 1h Indazole

Comprehensive Analysis of the Reactivity Profile of the Substituted Indazole System

The reactivity of the 3-(benzyloxy)-5-nitro-1H-indazole system is a product of the combined effects of its constituent functional groups. The indazole core, an aromatic heterocyclic system, is rendered electron-deficient by the potent electron-withdrawing nitro group, while the benzyloxy group introduces both electronic and steric factors that modulate its chemical behavior.

Electrophilic and Nucleophilic Characteristics Dictated by Nitro and Benzyloxy Substituents

The presence of a nitro group at the 5-position significantly deactivates the benzene (B151609) ring of the indazole system towards electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack. The nitro group can stabilize the intermediate anionic species formed during nucleophilic aromatic substitution (SNAr), particularly when it is positioned ortho or para to the leaving group. libretexts.org

The electrophilic nature of nitroalkenes, which arises from the nitro group, leads to rapid and reversible reactions with biological nucleophiles. nih.gov This characteristic is pertinent to the nitro-substituted indazole ring, suggesting a predisposition to engage in nucleophilic addition reactions at specific sites.

Stereoelectronic Effects Influencing Reaction Regioselectivity and Pathway

Stereoelectronic effects are crucial in determining the outcome of reactions involving this compound. The term refers to the influence of the spatial arrangement of electrons in orbitals on the stereochemistry of a reaction. In the context of indazole chemistry, N-alkylation is a key transformation where regioselectivity is a significant challenge, often yielding a mixture of N1 and N2 substituted products. beilstein-journals.org

The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring. nih.gov For instance, studies on substituted indazoles have shown that electron-withdrawing groups can direct the regioselectivity of alkylation. Specifically, the presence of a nitro group can influence the N1/N2 ratio of alkylation products. nih.gov In some cases, a C-7 nitro-substituted indazole has been shown to confer excellent N-2 regioselectivity. nih.gov

Computational studies using Density Functional Theory (DFT) have provided insights into the mechanisms governing regioselectivity. nih.gov These studies suggest that chelation and non-covalent interactions can be deciding factors in directing alkylation to either the N1 or N2 position. beilstein-journals.orgnih.gov For example, the presence of an electron-withdrawing group at the 3-position that can coordinate with a cation can drive N1-selectivity. nih.gov

Investigations into Nitro Group Mediated Transformations

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Redox Chemistry of the Aromatic Nitro Function within the Indazole System

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often leading to the corresponding anilines. wikipedia.org This reaction can be achieved using a wide array of reducing agents and conditions, offering a degree of chemoselectivity.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgorganic-chemistry.org It is a highly efficient method, though care must be taken to avoid the reduction of other sensitive functional groups. The use of poisoned catalysts, like the Lindlar catalyst, can sometimes offer enhanced selectivity. researchgate.net

Metal-based Reductions: Reagents like iron in acidic media, tin(II) chloride (SnCl₂), or zinc dust are frequently used. wikipedia.orgresearchgate.net SnCl₂ is particularly noted for its chemoselectivity, capable of reducing a nitro group in the presence of other reducible functionalities like nitriles, esters, and halogens. stackexchange.com

Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. organic-chemistry.orgresearchgate.net It offers a milder alternative to using gaseous hydrogen.

Other Reagents: A variety of other reagents have been developed for nitro group reduction, including trichlorosilane (B8805176) in the presence of a base, which is known for its high chemoselectivity. google.com

The choice of reducing agent is critical to ensure the desired transformation without affecting other parts of the molecule, such as the benzyloxy group or the indazole ring system.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity |

| H₂/Pd/C | Varies | High, may reduce other groups |

| Fe/Acid | Acidic, often reflux | Good |

| SnCl₂·2H₂O | Alcoholic or EtOAc solvent | High, tolerates many functional groups stackexchange.com |

| Zn/NH₄Cl | Aqueous/alcoholic solvent | Can lead to hydroxylamines wikipedia.org |

| HCOOH/Pd/C | Mild, neutral | Good |

| HSiCl₃/Base | Mild, metal-free | High, wide applicability organic-chemistry.org |

Exploration of Nucleophilic Aromatic Substitution (SNAr) Reactions

As previously mentioned, the electron-withdrawing nitro group activates the indazole ring for nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of a suitable leaving group on the aromatic ring by a nucleophile. libretexts.org While this compound itself does not possess a typical leaving group on the benzene portion of the ring, derivatives could be synthesized to undergo such reactions.

For an SNAr reaction to occur, two main conditions must be met:

The presence of a good leaving group (e.g., a halide).

Strong activation of the aromatic ring by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed.

In the context of nitro-substituted heterocycles, SNAr reactions have been successfully employed to introduce a variety of substituents. For example, studies on 5-nitroisoxazoles have demonstrated the efficient substitution of the nitro group by various nucleophiles. rsc.org This suggests that under appropriate conditions, the nitro group itself could potentially act as a leaving group in SNAr reactions involving this compound, or more likely, activate a different leaving group at a suitable position.

Reactivity and Transformations of the Benzyloxy Group

The benzyloxy group in this compound primarily serves as a protecting group for a hydroxyl functionality at the 3-position. Its removal, or debenzylation, is a key step in many synthetic routes to access 3-hydroxyindazoles.

The most common method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like formic acid. organic-chemistry.org This method is generally efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct.

However, the presence of a reducible nitro group in this compound complicates this transformation. Standard catalytic hydrogenation conditions would likely reduce the nitro group simultaneously with the cleavage of the benzyl ether. Therefore, selective debenzylation requires careful selection of reagents and conditions.

Alternative methods for benzyl ether cleavage that might offer better chemoselectivity include:

Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used to remove benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. organic-chemistry.orgclockss.org The reaction proceeds via an oxidative mechanism and may be compatible with the nitro group.

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is often harsh and may not be suitable for molecules with acid-sensitive functional groups. organic-chemistry.org

The benzyloxy group is generally stable under the conditions used for many other transformations, such as the reduction of the nitro group with SnCl₂. stackexchange.com This stability allows for a strategic approach to the synthesis of various derivatives, where the benzyloxy group is retained until a later stage of the synthetic sequence.

Table 2: Common Methods for Benzyl Ether Deprotection

| Reagent/System | Conditions | Compatibility Notes |

| H₂/Pd/C | Varies | Will likely also reduce the nitro group |

| DDQ | Often in CH₂Cl₂/H₂O | May be selective for the benzyl ether organic-chemistry.orgclockss.org |

| BCl₃ | Low temperature | Can be chemoselective organic-chemistry.org |

| HBr/AcOH | Harsh acidic conditions | Low functional group tolerance |

Selective Deprotection and Cleavage Reactions

The benzyloxy group at the 3-position of the indazole ring serves as a crucial protecting group for the hydroxyl functionality. Its selective removal is a key step in many synthetic pathways, allowing for further derivatization at this position. Several methods have been developed for the cleavage of benzyl ethers, each with its own advantages in terms of mildness and functional group tolerance.

One effective method for debenzylation is hydrogenolysis , which typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. youtube.com This reaction is generally clean and high-yielding, producing the corresponding alcohol and toluene as a byproduct. youtube.com The mild conditions of this method make it compatible with many other functional groups.

Another approach involves the use of Lewis acids. For instance, a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to be effective for the selective cleavage of benzyl ethers under mild conditions. organic-chemistry.org This reagent is particularly useful as it can tolerate a wide array of other protecting groups and functional moieties. organic-chemistry.org Stronger acids can also cleave benzyl ethers, but their use is often limited by the acid sensitivity of the substrate. organic-chemistry.org

Furthermore, specific conditions have been developed for the cleavage of substituted benzyl ethers. For example, nitrobenzyl ethers can be cleaved using aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures. nih.gov This reaction is believed to proceed through an oxidation at the benzylic position. nih.gov

Table 1: Selected Methods for Benzyl Ether Cleavage

| Reagent/Condition | Description | Reference |

| H₂/Pd-C | Catalytic hydrogenolysis; mild and high-yielding. | youtube.com |

| BCl₃·SMe₂ | Lewis acid-mediated cleavage; selective and tolerates various functional groups. | organic-chemistry.org |

| Aqueous NaOH/Methanol | Cleavage of nitrobenzyl ethers via oxidation. | nih.gov |

| Strong Acids | Effective but limited by substrate sensitivity. | organic-chemistry.org |

Role of the Benzyl Moiety as a Stereochemical or Electronic Modifier

The benzyl group in this compound is not merely a passive protecting group; it actively influences the molecule's reactivity and properties through stereochemical and electronic effects.

Electronic Effects: The benzyl group, particularly when substituted on the phenyl ring, can modulate the electron density of the indazole system. Electron-donating groups on the benzyl ring can increase the electron density of the ether oxygen, potentially affecting the reactivity of the indazole core. Conversely, electron-withdrawing groups on the benzyl ring can decrease the electron density. youtube.comnih.gov For instance, the presence of a nitro group on the indazole ring already makes the system electron-deficient. The electronic nature of the benzyl group can further fine-tune this property, which can be critical in directing the regioselectivity of certain reactions. youtube.com Studies on other heterocyclic systems have shown that the position of nitrogen atoms relative to a substituent significantly influences its electronic properties through inductive and resonance effects. rsc.org

Stereochemical Effects: The steric bulk of the benzyl group can play a significant role in directing the outcome of reactions. It can hinder the approach of reagents to certain positions on the indazole ring, thereby favoring reaction at less sterically crowded sites. In some cases, the benzyl group can participate in non-covalent interactions, such as π-π stacking, which can stabilize reaction intermediates and influence the stereochemical course of a reaction. nih.gov Such interactions have been observed to lower the energy of reaction intermediates in the synthesis of complex molecules. nih.gov

Studies on the Reactivity of this compound as a Chemical Substrate

The this compound scaffold is a valuable starting material for the synthesis of a wide range of derivatives through various chemical transformations.

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and the indazole core is amenable to such transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide or triflate, is a widely used method for C-C bond formation. mdpi.comacs.org While specific examples with this compound are not extensively documented in the provided results, the general reactivity of substituted indazoles in Suzuki-Miyaura reactions is well-established. mdpi.comnih.gov For instance, bromo-substituted indazoles can be coupled with various boronic acids to introduce aryl or other organic fragments. beilstein-journals.orguzh.chresearchgate.net Given that the 5-nitro-1H-indazole core can be brominated, this provides a pathway for subsequent Suzuki-Miyaura coupling. google.com

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, involving the coupling of an amine with an aryl halide or triflate. mdpi.comnih.govnih.gov This reaction is instrumental in synthesizing N-arylated indazoles. researchgate.net The electron-deficient nature of the 5-nitroindazole (B105863) ring can facilitate the oxidative addition of palladium to a C-X bond (where X is a halide), a key step in the catalytic cycle. nih.gov

Table 2: Key Cross-Coupling Reactions Applicable to the Indazole Scaffold

| Reaction Name | Bond Formed | Key Reactants | Catalyst System | Reference |

| Suzuki-Miyaura Coupling | C-C | Organoboron compound, Organic halide/triflate | Palladium catalyst, Base | mdpi.comacs.org |

| Buchwald-Hartwig Amination | C-N | Amine, Organic halide/triflate | Palladium catalyst, Base, Ligand | mdpi.comnih.govnih.gov |

Derivatization and Scaffold Elaboration Reactions

The this compound scaffold can be readily modified to generate a library of derivatives. After deprotection of the benzyl group to reveal the 3-hydroxy-5-nitro-1H-indazole, the hydroxyl group can be alkylated or otherwise functionalized. nih.gov For example, a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been synthesized by modifying the 3-O position. nih.gov

Furthermore, the indazole ring itself can be a platform for elaboration. For instance, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the reaction of appropriately substituted hydrazones followed by cyclization. mdpi.comresearchgate.net This demonstrates how the core structure can be built upon to introduce diverse substituents at the N1 position. The synthesis of various substituted indazoles, including 3-amino and 3-hydroxy analogues, highlights the versatility of the indazole scaffold in generating novel compounds. researchgate.netorganic-chemistry.org

Addition Mechanisms at the N1 Position

The N1 position of the indazole ring is a common site for substitution, and understanding the mechanism of addition is crucial for controlling the regioselectivity of reactions. The alkylation of indazoles often leads to a mixture of N1 and N2 isomers, and the outcome is influenced by several factors, including the substrate, the alkylating agent, the base, and the solvent. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.org

The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer. nih.gov However, the regioselectivity of N-alkylation is a complex interplay of kinetic and thermodynamic control. The choice of base and solvent can significantly impact the ratio of N1 to N2 products. beilstein-journals.org For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for selective N1-alkylation of certain substituted indazoles. nih.gov In some cases, N-alkylation can proceed through an equilibration process that favors the thermodynamically more stable N1-substituted product. nih.gov

Studies have shown that for some indazole derivatives, Mitsunobu conditions can favor the formation of the N2-alkylated product. nih.gov The presence of substituents on the indazole ring, particularly at the C7 position, can also direct alkylation to the N2 position due to steric hindrance at the N1 position. nih.gov

Computational Chemistry and Spectroscopic Characterization of 3 Benzyloxy 5 Nitro 1h Indazole

Advanced Quantum Chemical Investigations and Molecular Modeling

Modern computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. nih.gov These methods are instrumental in elucidating the electronic structure and reactivity of complex organic compounds.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important method in quantum chemistry for investigating the electronic properties of molecules. mtroyal.caechemcom.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions, providing insights into various molecular parameters. nih.gov For substituted indazoles, DFT calculations are crucial for understanding their electronic structure and predicting their reactivity. beilstein-journals.orgresearchgate.net

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to its chemical reactivity. nih.gov The presence of a nitro group, a strong electron-withdrawing group, significantly influences the electronic distribution within the indazole ring system. nih.gov In the case of 3-(benzyloxy)-5-nitro-1H-indazole, the nitro group at the C5 position is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the benzyloxy group at the C3 position, being an electron-donating group, would influence the energy and localization of the HOMO.

DFT calculations can provide a detailed map of the electron density, electrostatic potential, and the energies and shapes of the HOMO and LUMO. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the calculated electronic structure can help rationalize the regioselectivity observed in chemical reactions involving the indazole core.

Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Fukui Functions)

Local reactivity descriptors, like the Fukui functions (f(r)), offer a more detailed picture by identifying the specific atomic sites within a molecule that are most likely to participate in a reaction. The Fukui function helps to pinpoint the regions that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net For this compound, the analysis of Fukui functions would likely indicate that the carbon atoms of the indazole ring are potential sites for electrophilic attack, while the nitro group would be a primary site for nucleophilic interaction. It has been noted that nitro groups can sometimes lead to unusual negative values in Fukui functions, a phenomenon that is an active area of research. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the charge distribution and bonding interactions within a molecule. NBO analysis can provide insights into the partial charges on each atom, which further aids in predicting reactive sites. beilstein-journals.org

Sophisticated Spectroscopic Methodologies for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for the experimental determination of molecular structure and the validation of computational models. A combination of different spectroscopic methods provides a comprehensive understanding of the compound's identity and properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional Assignment and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in both solution and solid states. nih.gov High-resolution ¹H, ¹³C, and ¹⁵N NMR spectra provide detailed information about the chemical environment of each atom in this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, distinct signals would be expected for the protons of the benzyloxy group and the indazole ring. The chemical shifts and coupling constants of the aromatic protons on the indazole core are particularly sensitive to the position of the nitro group. nih.govchemicalbook.comdocbrown.infochemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.netnih.gov The chemical shifts of the carbon atoms in the indazole ring are influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. mdpi.combeilstein-journals.org

¹⁵N NMR: Nitrogen-15 NMR is especially valuable for studying nitrogen-containing heterocycles like indazoles. nih.gov It can provide direct information about the electronic environment of the nitrogen atoms in the pyrazole (B372694) ring and the nitro group. researchgate.net

A significant aspect of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can exist in two different positions (1H and 2H). researchgate.netbeilstein-journals.org While the 1H-tautomer of indazole is generally more stable, the presence and nature of substituents can influence the tautomeric equilibrium. beilstein-journals.org NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for investigating this tautomerism. nih.govbeilstein-journals.org By analyzing the chemical shifts and coupling patterns, it is often possible to determine the predominant tautomeric form in a given solvent. nih.gov

Table 1: Representative NMR Data for Substituted Indazoles

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1-(3-Methoxyphenyl)-5-nitro-1H-indazole | ¹H | DMSO-d₆ | 8.94, 8.69, 8.30, 8.01, 7.55, 7.37, 7.32, 7.08, 3.87 mdpi.com |

| 1-(3-Methoxyphenyl)-5-nitro-1H-indazole | ¹³C | DMSO-d₆ | 160.6, 142.8, 140.5, 140.2, 130.8, 131.2, 124.8, 122.7, 119.8, 115.3, 114.1, 112.0, 109.0, 56.0 mdpi.com |

| 1-Allyl-3-chloro-5-nitro-1H-indazole | ¹³C | - | Fractional atomic coordinates provided in source researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.govrsc.org These techniques are highly effective for identifying the functional groups present in a molecule. azooptics.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the various functional groups. Key vibrational modes would include the N-H stretching of the indazole ring, the aromatic C-H stretching, the C=C and C=N stretching of the heterocyclic ring, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. mdpi.commdpi.com The ether linkage (C-O-C) of the benzyloxy group would also exhibit a characteristic stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. basinc.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also be expected to show characteristic bands for the aromatic rings and the nitro group. azooptics.com

The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure.

Table 2: Key Infrared Absorption Frequencies for Related Nitro-Indazole Compounds

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 1-(3-Methoxyphenyl)-5-nitro-1H-indazole | NO₂ | 1516, 1344 mdpi.com |

| 1-(3-Chlorophenyl)-5-nitro-1H-indazole | NO₂ | 1514, 1346 mdpi.com |

| 1-(4-Cyanophenyl)-3-methyl-5-nitro-1H-indazole | C≡N, NO₂ | 2226, 1516, 1338 mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular mass, which in turn confirms its elemental composition. mdpi.com

Upon ionization in the mass spectrometer, the molecule will fragment in a characteristic manner. The analysis of these fragment ions can provide valuable structural information. For example, the fragmentation pattern might show the loss of the benzyloxy group, the nitro group, or other characteristic fragments of the indazole ring system. This information helps to piece together the molecular structure and confirm the identity of the compound.

Crystallographic Analysis for Solid-State Structural Elucidation

The determination of the three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This section delves into the crystallographic analysis of this compound and its analogs, offering insights into their molecular architecture and the non-covalent interactions that govern their crystal packing.

For instance, the crystal structure of N-(1-Allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide has been determined to be in the orthorhombic space group Pbcn. researchgate.net The indazole core in this molecule is nearly planar, with the allyl group oriented almost perpendicularly to it. researchgate.net Similarly, a study on 3-chloro-6-nitro-1H-indazole derivatives revealed that these compounds can be synthesized with high regioselectivity, and their structures have been confirmed by spectroscopic methods, with molecular modeling studies further elucidating their binding modes in biological targets.

The crystallographic data for representative analogs of this compound are presented in the following table:

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| N-(1-Allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | C₁₇H₁₆ClN₃O₂S | Orthorhombic | Pbcn | 8.1736(12) | 22.504(4) | 19.279(3) | 3546.2(10) | 8 |

Data sourced from a crystallographic study on an analog of the title compound. researchgate.net

Based on the analysis of these and other related structures, it can be inferred that the this compound molecule would likely exhibit a planar indazole ring system. The benzyloxy group at the 3-position and the nitro group at the 5-position will have specific orientations relative to this plane, which are determined by steric and electronic factors. The nitro group is expected to be nearly coplanar with the indazole ring to maximize resonance stabilization. The dihedral angle between the phenyl ring of the benzyloxy group and the indazole core will be a key conformational feature.

The arrangement of molecules in a crystal lattice is directed by a variety of intermolecular interactions, which collectively determine the stability and physical properties of the solid. In the case of this compound and its analogs, hydrogen bonding and π-π stacking interactions are expected to be the dominant forces in the crystal packing.

Analysis of the crystal structure of N-(1-Allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide reveals the presence of N-H···O and C-H···O hydrogen bonds, which link the molecules into a three-dimensional network. researchgate.net The nitro group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. It is therefore highly probable that in the crystal structure of this compound, the indazole N-H group would participate in hydrogen bonding with the nitro group of an adjacent molecule, forming chains or more complex networks.

Strategic Applications of 3 Benzyloxy 5 Nitro 1h Indazole As a Synthetic Building Block

Role as a Versatile Scaffold for Chemical Diversification

The strategic placement of functional groups on the indazole ring of 3-(benzyloxy)-5-nitro-1H-indazole makes it a highly adaptable scaffold for creating a wide array of new molecules. The presence of the benzyloxy group at the 3-position and a nitro group at the 5-position allows for selective chemical transformations, enabling the synthesis of diverse derivatives.

Precursor in the Synthesis of Novel Indazole-Based Derivatives

The this compound scaffold serves as a crucial starting material for the synthesis of various novel indazole-based derivatives. nih.gov The benzyloxy group can be modified or replaced, and the nitro group can be reduced to an amine, which can then be further functionalized. This versatility has been exploited to create libraries of compounds with potential therapeutic applications. For instance, derivatives of 3-alkoxy-1-benzyl-5-nitroindazole have shown potent antileishmanial activity. nih.gov The synthesis of these derivatives often involves modifications at the 3-O position of the 5-nitroindazole (B105863) scaffold to improve properties like activity, solubility, and stability. nih.gov

The general synthetic utility of the indazole ring system is well-established, with numerous methods available for its construction and functionalization. organic-chemistry.orgresearchgate.net These methods often involve cyclization reactions of appropriately substituted phenylhydrazines or other precursors. mdpi.com The 5-nitro group, in particular, is a key feature in many biologically active indazole derivatives, as it can be a precursor to an amino group, allowing for a wide range of subsequent chemical modifications. researchgate.net

Intermediate for the Construction of Complex Fused-Ring and Polycyclic Systems

The reactivity of the indazole core in this compound makes it a valuable intermediate for the construction of more complex molecular architectures, including fused-ring and polycyclic systems. The nitrogen atoms of the pyrazole (B372694) ring can participate in cyclization reactions, leading to the formation of novel heterocyclic systems.

For example, the indazole nucleus can be a component in the synthesis of polycyclic conjugated systems through reactions like cationic gold(I)-catalyzed cycloisomerization. elsevierpure.com Additionally, the functional groups on the benzene (B151609) ring can be utilized to build additional rings. The nitro group can be transformed into other functionalities that can then participate in ring-forming reactions. This approach allows for the creation of structurally complex molecules with potential applications in various fields of chemical research.

Contributions to Molecular Design and Chemical Library Development

The adaptability of this compound as a synthetic building block makes it a significant contributor to modern molecular design and the development of chemical libraries for high-throughput screening.

Application in Combinatorial Chemistry for Compound Array Generation

Combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules, has become an essential tool in drug discovery. nih.govopenaccessjournals.comescholarship.org The structure of this compound is well-suited for combinatorial approaches. The multiple points of diversification on the indazole scaffold allow for the parallel synthesis of large libraries of compounds. openaccessjournals.com By systematically varying the substituents at different positions of the indazole ring, chemists can generate a vast array of molecules for biological screening. chemrxiv.org This high-throughput synthesis and screening process significantly accelerates the identification of new lead compounds for drug development. chemrxiv.org

Design of Indazole-Containing Motifs for Targeted Chemical Research

The indazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.netmdpi.com The specific substitution pattern of this compound allows for the targeted design of molecules aimed at specific biological targets. The benzyloxy group can play a crucial role in binding to biological targets, and its presence can be a key design element. nih.gov

Researchers can design and synthesize indazole-containing motifs with specific properties by strategically modifying the this compound core. mdpi.com For example, the nitro group can be reduced to an amine and then acylated or alkylated to introduce various side chains, influencing the molecule's interaction with a biological target. nih.gov This targeted approach to molecular design is critical in the development of new therapeutic agents. nih.gov

Exploration in Non-Pharmacological Material Science and Chemical Applications

While the primary focus of indazole chemistry has been in the pharmaceutical realm, the unique properties of compounds like this compound also lend themselves to applications in material science and other chemical fields.

The indazole ring system, with its aromatic nature and heteroatoms, can be incorporated into larger conjugated systems to create materials with interesting electronic and photophysical properties. The nitro group, being a strong electron-withdrawing group, can significantly influence these properties. For instance, the triazole ring, which shares some structural similarities with the indazole ring, has been used as a building block for the construction of functional materials. rsc.org

Furthermore, the reactivity of the functional groups on this compound allows for its use as an intermediate in the synthesis of various organic compounds beyond pharmaceuticals. The ability to selectively functionalize the molecule makes it a valuable tool for organic chemists in the construction of complex molecular targets. The development of radiolabeled versions, such as [¹⁸F]-IND1, a derivative of this compound, for use as a PET radiotracer to measure acetylcholinesterase in the brain, highlights its utility in developing advanced chemical probes. tandfonline.com

Precursors for Specialized Organic Materials

The functional attributes of this compound make it an excellent starting point for the synthesis of specialized organic materials, particularly those with applications in electronics and photonics. The indazole ring system itself is a known scaffold in materials science, and its derivatives have been explored for use in organic light-emitting diodes (OLEDs). researchgate.net The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule, a key factor in the design of electro-optical materials.

The synthesis of functionalized indazoles is a crucial step in developing new materials. researchgate.net The this compound molecule can be systematically modified to tune its electronic and photophysical properties. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up pathways to a variety of derivatives with different electronic characteristics. The benzyloxy group at the 3-position also offers a site for modification, allowing for the attachment of other functional groups that can enhance or alter the material's properties.

Research into the functionalization of the indazole core has demonstrated the potential to create a diverse range of materials. researchgate.net While specific research on this compound for these applications is emerging, the established chemistry of nitroindazoles provides a strong foundation for its use as a precursor. The ability to create derivatives with tailored energy levels and charge-transport properties is critical for the development of next-generation organic electronic devices.

Table 1: Potential Modifications of this compound for Organic Materials

| Functional Group | Potential Modification | Resulting Property Change | Potential Application |

| Nitro Group | Reduction to Amino Group | Altered electronic properties, introduction of a nucleophilic site | Precursor for conductive polymers, hole-transport materials |

| Indazole Core | N-Arylation/Alkylation | Modified solubility and solid-state packing | Improved processability for thin-film devices |

| Benzyloxy Group | Cleavage and substitution | Introduction of different functional moieties | Tuning of optical and electronic properties |

Role in the Synthesis of Dyes, Pigments, and Corrosion Inhibitors

The chemical structure of this compound also suggests its utility in the synthesis of dyes, pigments, and corrosion inhibitors. The development of such materials often relies on the presence of specific functional groups that can impart color, stability, or surface-active properties.

Dyes and Pigments:

The synthesis of azo dyes, a major class of synthetic colorants, typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The nitro group in this compound can be readily reduced to an amino group, providing the necessary precursor for this reaction. The resulting aminoindazole could then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially unique colors and properties. The extended conjugation provided by the indazole ring system could lead to dyes with deep and intense colors.

Corrosion Inhibitors:

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. scholarsresearchlibrary.com These molecules can adsorb onto a metal surface, forming a protective layer that prevents corrosive substances from reaching the metal. scholarsresearchlibrary.com The indazole ring in this compound contains two nitrogen atoms, and the molecule also possesses oxygen atoms in the nitro and benzyloxy groups. These features make it a promising candidate for development into a corrosion inhibitor.

Studies on related benzimidazole (B57391) derivatives have shown that the presence of heteroatoms and π-electrons facilitates strong adsorption onto metal surfaces, leading to high inhibition efficiencies. scholarsresearchlibrary.com The mechanism of inhibition can involve both physical and chemical adsorption. While specific data on the corrosion inhibition properties of this compound is not yet widely available, its structural similarity to known corrosion inhibitors suggests that it and its derivatives are worthy of investigation in this field. The ability to modify the molecule at various positions allows for the optimization of its properties as a corrosion inhibitor for different metals and environments.

Future Research Directions and Emerging Methodologies in Indazole Chemistry with Relevance to 3 Benzyloxy 5 Nitro 1h Indazole

Development of Sustainable and Environmentally Benign Synthetic Protocols

The pharmaceutical industry's growing emphasis on green chemistry is driving the development of sustainable synthetic routes for indazole derivatives. researchgate.netresearchgate.net Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Current and future research focuses on creating more environmentally friendly protocols.

Recent advancements include the use of greener solvents and catalysts. For instance, researchers have reported the synthesis of 2H-indazoles using copper oxide nanoparticles on activated carbon as a recyclable heterogeneous catalyst in a green solvent like PEG-400. nih.gov Another approach involves using natural catalysts, such as lemon peel powder, under ultrasonic irradiation to afford good yields of bioactive 1H-indazoles. researchgate.net These methods offer advantages like mild reaction conditions, short reaction times, and catalyst recyclability. researchgate.netnih.gov The application of such green chemistry principles to the synthesis of 3-(Benzyloxy)-5-nitro-1H-indazole could significantly reduce the environmental impact of its production.

Advancements in Chemo- and Regioselective Catalysis for Indazole Functionalization

Achieving specific chemo- and regioselectivity in the functionalization of the indazole ring is a significant challenge due to the presence of multiple reactive sites. rsc.orgnih.gov Directing the substitution to a specific position, such as the C3, C7, or the nitrogen atoms (N1 and N2), is crucial for synthesizing desired isomers and avoiding tedious separation processes. rsc.orgnih.govqueensu.ca

Transition-metal catalysis has been a cornerstone in the functionalization of indazoles. researchgate.net Recent efforts have focused on developing more sophisticated catalytic systems that offer greater control over selectivity. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been employed for the chemoselective synthesis of 3-acyl-2H-indazoles. nih.govmdpi.com Similarly, iridium-catalyzed C-3 borylation followed by Suzuki-Miyaura coupling provides a route to 3-aryl-1H-indazoles. researchgate.net

For a compound like this compound, future research will likely explore catalyst systems that can selectively functionalize other positions on the indazole core without disturbing the existing benzyloxy and nitro groups. The development of methods for the selective N1- or N2-alkylation is also a key area of interest, as the biological activity of indazole derivatives can be highly dependent on the position of substitution. nih.govrsc.org Density functional theory (DFT) calculations are also being used to understand the mechanisms behind regioselective reactions and to predict outcomes. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Reaction Prediction and Molecular Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in organic chemistry, with the potential to revolutionize reaction prediction and molecular design. nih.govmdpi.comresearchgate.net These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel molecules with desired properties. mdpi.commdpi.com

Integration of Automated Synthesis and High-Throughput Screening in Discovery Pipelines

The combination of automated synthesis and high-throughput screening (HTS) is transforming the drug discovery process. nih.govrug.nlnih.gov This integrated approach allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of new drug candidates. nih.gov

For indazole-based drug discovery, automated platforms can synthesize a diverse array of derivatives based on a core scaffold like this compound. nih.gov These libraries can then be rapidly screened for biological activity using HTS techniques. rug.nlnih.gov This "on-the-fly" synthesis and screening approach minimizes the need for large, pre-existing compound libraries and reduces the environmental footprint of the discovery process. rug.nlnih.gov The use of high-throughput experimentation can also aid in the rapid optimization of reaction conditions for the synthesis of indazoles, as demonstrated in the development of a scalable N1-indazole alkylation process. rsc.orgnih.gov This integration of automation and HTS will be instrumental in exploring the vast chemical space around the indazole scaffold and identifying new therapeutic agents. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 3-(Benzyloxy)-5-nitro-1H-indazole, and what are the critical reaction conditions?

- Methodology :

- The synthesis of nitro-substituted indazoles often involves Friedel-Crafts acylation followed by nitro group introduction and indazole ring closure. For example, in analogous compounds, 2-chloro-5-nitrobenzoic acid is converted to an acid chloride and subjected to Friedel-Crafts acylation with aromatic substrates (e.g., 1,2-dichlorobenzene) using AlCl₃ as a catalyst .

- Indazole ring formation typically employs hydrazine hydrate in DMF under reflux, which facilitates cyclization and chlorine substitution .

- For benzyloxy group installation, benzyl bromide or benzyl chloride is commonly used in nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), benzyloxy methylene (δ ~5.2 ppm), and nitro group deshielding effects .

- IR Spectroscopy : Stretching vibrations for nitro groups (ν ~1520–1350 cm⁻¹) and benzyl ethers (ν ~1250–1050 cm⁻¹) are diagnostic .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and substituent stability .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure refinement of nitro-indazole derivatives?

- Methodology :

- SHELX Suite : Use SHELXL for refining structures against high-resolution data. Key features include anisotropic displacement parameters for nitro groups and constraints for benzyloxy torsional flexibility .

- Twinned Data Handling : For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands enable accurate refinement .

- Validation Tools : Cross-check using R-factor convergence (<5%), Hirshfeld surface analysis, and PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies mitigate side reactions during nitro group reduction in this compound?

- Methodology :

- Catalytic Hydrogenation : Use Raney nickel or palladium-on-carbon under controlled H₂ pressure (1–3 atm) to reduce nitro to amine while preserving the benzyloxy group .

- Chemoselective Reductants : Hydrazine hydrate in the presence of FeCl₃ selectively reduces nitro groups without cleaving benzyl ethers (yield >80%) .

- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by LC-MS to detect over-reduction products .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). The nitro group’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvation dynamics in water/DMSO to predict solubility and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.